Ethyl quinazoline-8-carboxylate

Description

Properties

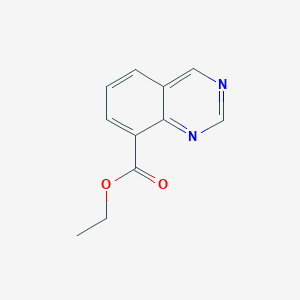

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

ethyl quinazoline-8-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-12-7-13-10(8)9/h3-7H,2H2,1H3 |

InChI Key |

ZWZAJDXSXULTHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=CN=CN=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl quinazoline-8-carboxylate can be achieved through various methods. One common synthetic route involves the cyclization of anthranilamide with ethyl oxalate under reflux conditions . Another method includes the use of aza-reactions, microwave-assisted reactions, metal-catalyzed reactions, ultrasound-promoted reactions, and phase-transfer catalysis . These methods offer different advantages in terms of yield, reaction time, and environmental impact.

Chemical Reactions Analysis

Ethyl quinazoline-8-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Cyclization: This reaction can form additional rings within the molecule, enhancing its structural complexity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl quinazoline-8-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Ethyl 8-Quinolinecarboxylate (C₁₂H₁₁NO₂)

- Structure: Features a single nitrogen atom in the quinoline ring, with an ethoxycarbonyl group at position 6.

- Properties: Exhibits a molecular weight of 201.225 g/mol (monoisotopic mass: 201.079) and higher lipophilicity compared to quinazoline derivatives due to fewer heteroatoms .

Methyl Quinoline-8-Carboxylate (C₁₂H₁₁NO₂)

Key Structural Differences :

| Compound | Core Structure | Substituent Position | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl Quinazoline-8-Carboxylate | Quinazoline | 8 | ~217.22* | Ethoxycarbonyl, 4-oxo |

| Ethyl 8-Quinolinecarboxylate | Quinoline | 8 | 201.225 | Ethoxycarbonyl |

| Methyl Quinoline-8-Carboxylate | Quinoline | 8 | 193.22 | Methoxycarbonyl |

*Estimated based on analogous structures in and .

Substituted Quinoline/Quinazoline Derivatives

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (C₁₂H₁₀ClN₃O₄)

Ethyl 8-Hydroxyquinoline-5-Carboxylate (C₁₂H₁₁NO₃)

- Structure : Hydroxyl group at position 8 increases hydrogen-bonding capacity.

- Properties: Improved water solubility (logP ~1.5) compared to non-hydroxylated analogs.

- Biological Activity : Demonstrates antifungal and metal-chelating properties, useful in antimicrobial formulations .

Functional Analogues with Varied Bioactivity

5-Oxo-Pyrido[2,3-f]quinoxaline Derivatives

- Structure: Tricyclic systems combining pyridine and quinoxaline moieties.

- Biological Activity: Exhibit antitumor activity (IC₅₀ < 10 µM in some cancer cell lines) and adenosine receptor binding .

Ethyl 8-Oxo-Tetrahydroindolizine-5-Carboxylate (C₁₁H₁₃NO₃)

- Structure : Partially saturated indolizine core with a ketone group.

- Properties : Reduced aromaticity lowers planarity, affecting target binding.

- Applications: Limited therapeutic data; primarily used in synthetic organic chemistry .

Biological Activity

Ethyl quinazoline-8-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Overview of this compound

This compound belongs to the quinazoline family, which is known for a variety of biological activities, including:

- Anti-cancer

- Anti-microbial

- Anti-inflammatory

- Anti-convulsant properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, leading to therapeutic effects such as:

- Reduction of inflammation

- Inhibition of cancer cell growth .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various microbial strains. The structure-activity relationship (SAR) indicates that substituents on the quinazoline nucleus can enhance lipophilicity and biological activity. For example, compounds with electron-withdrawing groups showed improved antibacterial and antifungal activities .

Anti-cancer Activity

This compound has been evaluated for its anti-cancer properties, particularly in inhibiting cell proliferation. Studies have shown that modifications to the compound can enhance its efficacy against cancer cell lines.

| Modification | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-fluoro substitution | HepG2 | 0.395 | |

| 8-methoxy substitution | A549 (Lung Cancer) | 0.010 |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that ethyl quinazoline derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, showing promise as lead compounds for new antibiotics .

- Anti-cancer Potential : Another investigation highlighted the ability of certain derivatives to inhibit proliferation in various cancer cell lines, suggesting that structural modifications can significantly impact their anti-cancer efficacy .

Q & A

Q. What are the standard synthetic routes for Ethyl quinazoline-8-carboxylate, and how do reaction conditions influence yield?

Q. Which characterization techniques are critical for verifying the structure of this compound?

Structural confirmation relies on:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement ).

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ester carbonyl at ~165 ppm in ¹³C NMR ).

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ matching C₁₂H₁₁N₂O₃).

Reproducible protocols require adherence to crystallographic data deposition standards (e.g., CCDC entries) and cross-validation with elemental analysis .

Advanced Research Questions

Q. How can carboxylate-assisted C–H functionalization be applied to modify this compound?

Transition-metal-catalyzed C–H bond activation (e.g., Pd or Ru systems) enables regioselective modifications. For example:

- Palladium-catalyzed arylation : A carboxylate ligand (e.g., acetate) facilitates deprotonation via a concerted metalation-deprotonation (CMD) mechanism, enabling coupling at the C4 position of the quinazoline core .

- Ruthenium-mediated alkylation : Polar solvents (e.g., DMA) enhance catalyst stability, while electron-withdrawing substituents on the quinazoline ring direct functionalization .

Methodological Tip : Optimize catalyst loading (5–10 mol%) and use Lewis basic additives (e.g., Cu(OAc)₂) to suppress side reactions.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data often arise from:

- Assay variability : Use standardized protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes ).

- Structural heterogeneity : Impurities from incomplete purification (e.g., HPLC purity >95% required for reliable SAR studies ).

- Solubility differences : DMSO stock solutions should be filter-sterilized to avoid aggregation in cellular assays .

Case Study : A 2024 study found that 8-fluoro derivatives exhibited 10-fold higher anticancer activity than 8-methoxy analogs, attributed to enhanced membrane permeability .

Methodological Challenges

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes with enzymes like DNA gyrase or kinases. Key steps:

- Target preparation : Retrieve protein structures from PDB (e.g., 3TTZ for bacterial gyrase).

- Ligand parameterization : Assign partial charges using AM1-BCC methods.

- Binding affinity scoring : Compare ΔG values across substituent variants .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Safety and Reproducibility

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid).

- Waste disposal : Neutralize acidic/basic waste before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.